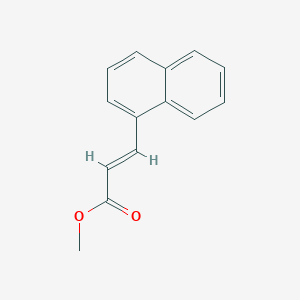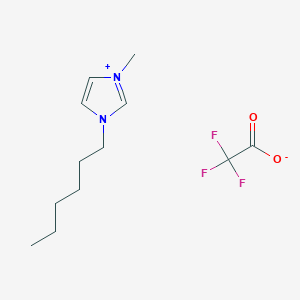
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride is a synthetic organic compound that belongs to the class of quaternary ammonium salts It features a benzyl group, an iodine atom, and a dimethylprop-2-yn-1-aminium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride typically involves the reaction of N,N-dimethylprop-2-yn-1-amine with benzyl iodide in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include N-Benzyl-3-hydroxy-N,N-dimethylprop-2-yn-1-aminium chloride, N-Benzyl-3-cyano-N,N-dimethylprop-2-yn-1-aminium chloride, and N-Benzyl-3-thio-N,N-dimethylprop-2-yn-1-aminium chloride.
Oxidation Reactions: Products include N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium oxide and other oxidation products.
Reduction Reactions: Products include N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-amine and other reduction products.
Aplicaciones Científicas De Investigación
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the study of biological processes involving quaternary ammonium compounds and their interactions with biomolecules.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-3-chloro-N,N-dimethylprop-2-yn-1-aminium chloride
- N-Benzyl-3-bromo-N,N-dimethylprop-2-yn-1-aminium chloride
- N-Benzyl-3-fluoro-N,N-dimethylprop-2-yn-1-aminium chloride
Uniqueness
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom enhances the compound’s ability to participate in substitution and oxidation reactions, making it a valuable reagent in synthetic chemistry.
Propiedades
Número CAS |
89053-09-8 |
|---|---|
Fórmula molecular |
C12H15ClIN |
Peso molecular |
335.61 g/mol |
Nombre IUPAC |
benzyl-(3-iodoprop-2-ynyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C12H15IN.ClH/c1-14(2,10-6-9-13)11-12-7-4-3-5-8-12;/h3-5,7-8H,10-11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
XLGCLKPUABMWJX-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CC#CI)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


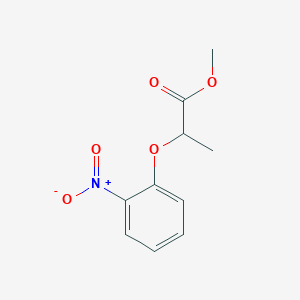
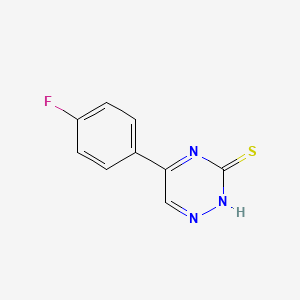
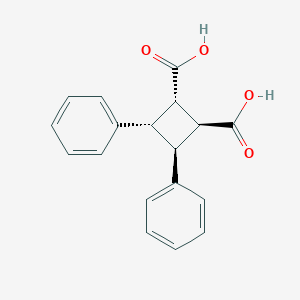

![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
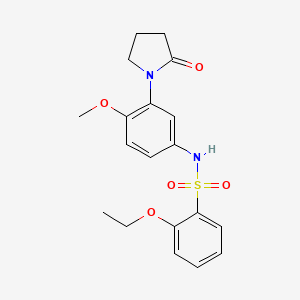
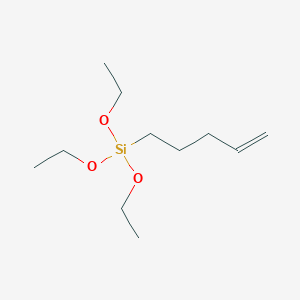
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

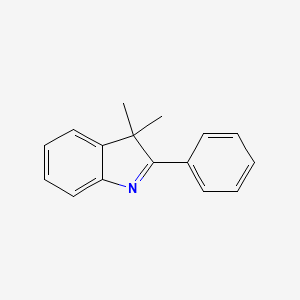
methanone](/img/structure/B14135148.png)
